molecular formula C18H29NO2 B14400071 N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide CAS No. 88382-98-3

N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide

Katalognummer: B14400071
CAS-Nummer: 88382-98-3
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: SOGBFRNLACDXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide is a complex organic compound with a unique structure that includes a methoxy group, a phenyl ring, and a heptanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide typically involves multiple steps. One common method includes the reaction of 1-methoxy-3-phenylpropan-2-amine with 3-methylheptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Methoxy-3-phenylpropan-2-YL)-3-methylheptanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

88382-98-3

Molekularformel

C18H29NO2

Molekulargewicht

291.4 g/mol

IUPAC-Name

N-(1-methoxy-3-phenylpropan-2-yl)-3-methylheptanamide

InChI

InChI=1S/C18H29NO2/c1-4-5-9-15(2)12-18(20)19-17(14-21-3)13-16-10-7-6-8-11-16/h6-8,10-11,15,17H,4-5,9,12-14H2,1-3H3,(H,19,20)

InChI-Schlüssel

SOGBFRNLACDXQI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)CC(=O)NC(CC1=CC=CC=C1)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.